molecular formula C23H18F5N3O4 B15143915 Lp-PLA2-IN-4

Lp-PLA2-IN-4

货号: B15143915
分子量: 495.4 g/mol
InChI 键: WQTLAEMFJNYZHB-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lp-PLA2-IN-4 is a compound that inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to the development of atherosclerosis and other cardiovascular diseases. Lp-PLA2 is involved in the hydrolysis of oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory and pro-atherogenic mediators .

准备方法

The synthesis of Lp-PLA2-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

化学反应分析

Lp-PLA2-IN-4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .

科学研究应用

Lp-PLA2-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of Lp-PLA2 in lipid metabolism and its impact on atherosclerosis.

    Biology: Helps in understanding the molecular mechanisms underlying inflammation and oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and other inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2

作用机制

Lp-PLA2-IN-4 exerts its effects by inhibiting the activity of Lp-PLA2, thereby reducing the production of pro-inflammatory and pro-atherogenic mediators. The inhibition of Lp-PLA2 prevents the hydrolysis of oxidized phospholipids in LDL particles, which in turn reduces the formation of atherosclerotic plaques. The molecular targets and pathways involved include the modulation of lipid metabolism, inflammation, and oxidative stress .

相似化合物的比较

Lp-PLA2-IN-4 is unique compared to other similar compounds due to its specific inhibition of Lp-PLA2. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles.

属性

分子式

C23H18F5N3O4

分子量

495.4 g/mol

IUPAC 名称

(9R)-4-[[3,5-difluoro-4-[3-(trifluoromethyl)phenoxy]phenyl]methoxy]-10-oxa-1,5,7-triazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C23H18F5N3O4/c24-17-6-13(7-18(25)21(17)35-15-3-1-2-14(8-15)23(26,27)28)12-34-19-9-20-30-4-5-33-16(10-30)11-31(20)22(32)29-19/h1-3,6-9,16H,4-5,10-12H2/t16-/m1/s1

InChI 键

WQTLAEMFJNYZHB-MRXNPFEDSA-N

手性 SMILES

C1CO[C@@H]2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F

规范 SMILES

C1COC2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。